molecular formula C12H23NO4 B11867442 (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid CAS No. 276869-42-2

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid

Cat. No.: B11867442
CAS No.: 276869-42-2
M. Wt: 245.32 g/mol
InChI Key: LVZWGNMPKUWSEF-VIFPVBQESA-N
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Description

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is an organic compound that features a tert-butoxy group, an amino group, and a keto group on an octanoic acid backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve aqueous or organic solvents like acetonitrile, and the reaction is carried out at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar protection and deprotection strategies. The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . These methods ensure the efficient production of the compound while maintaining its structural integrity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized under specific conditions.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents.

    Substitution: The amino group can participate in substitution reactions, especially when protected by the Boc group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate or chromium trioxide.

    Reducing agents: Sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the keto group yields the corresponding alcohol, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid exerts its effects involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. The compound can participate in various biochemical pathways, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-8-(tert-butoxycarbonyl)-8-oxooctanoic acid
  • (S)-2-Amino-8-(tert-butoxycarbonyl)octanoic acid
  • (S)-2-Amino-8-(tert-butoxy)octanoic acid

Uniqueness

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is unique due to the presence of both a tert-butoxy group and a keto group on the octanoic acid backbone

Properties

CAS No.

276869-42-2

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

(2S)-2-amino-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-10(14)8-6-4-5-7-9(13)11(15)16/h9H,4-8,13H2,1-3H3,(H,15,16)/t9-/m0/s1

InChI Key

LVZWGNMPKUWSEF-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)CCCCC[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCC(C(=O)O)N

Origin of Product

United States

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